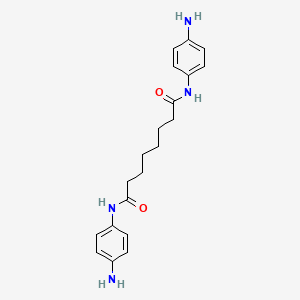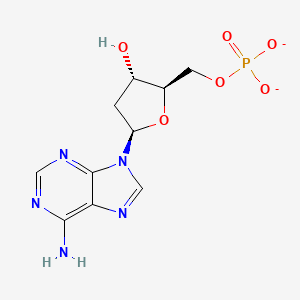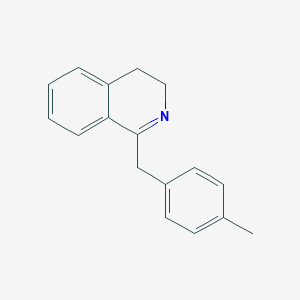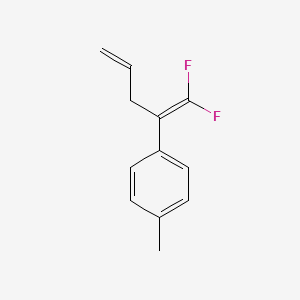![molecular formula C17H20Cl2N2O B14130503 2-{(2,5-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol CAS No. 89279-23-2](/img/structure/B14130503.png)
2-{(2,5-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(2,5-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol is an organic compound with a complex structure that includes a phenol group, a dichlorophenyl group, and a dimethylaminopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2,5-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol typically involves the reaction of 2,5-dichloroaniline with 3-(dimethylamino)propylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
2-{(2,5-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce an amine.
Wissenschaftliche Forschungsanwendungen
2-{(2,5-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{(2,5-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol
- 2-{(3,5-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol
Uniqueness
2-{(2,5-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the dimethylaminopropyl group also contributes to its distinct properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
89279-23-2 |
|---|---|
Molekularformel |
C17H20Cl2N2O |
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
2-[2,5-dichloro-N-[3-(dimethylamino)propyl]anilino]phenol |
InChI |
InChI=1S/C17H20Cl2N2O/c1-20(2)10-5-11-21(15-6-3-4-7-17(15)22)16-12-13(18)8-9-14(16)19/h3-4,6-9,12,22H,5,10-11H2,1-2H3 |
InChI-Schlüssel |
IUTFLODVULFGFR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN(C1=CC=CC=C1O)C2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


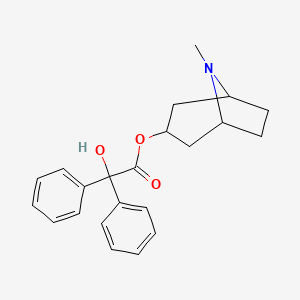
![3-Nitro-4-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B14130431.png)
![1-isopropyl-5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14130433.png)
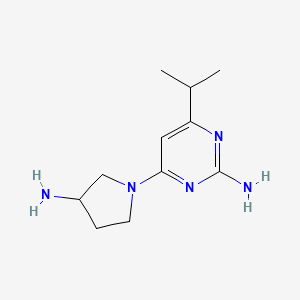
dimethylsilane](/img/structure/B14130440.png)
![2H-Cyclopenta[d][1,2]oxazolo[5,4-b]pyridine](/img/structure/B14130453.png)
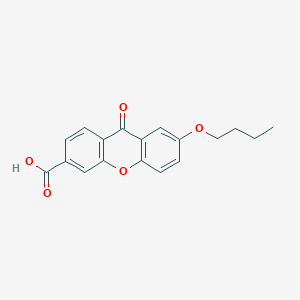

![1,1,3,3,6,6,9,9-Octamethyl-10-thiadispiro[3.0.4~5~.1~4~]decane](/img/structure/B14130462.png)

